molecular formula C9H15F4NO2 B6216831 4-ethyl-4-fluoropiperidine, trifluoroacetic acid CAS No. 2742660-46-2

4-ethyl-4-fluoropiperidine, trifluoroacetic acid

Cat. No.: B6216831
CAS No.: 2742660-46-2
M. Wt: 245.2
InChI Key:
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Description

. This compound is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. The presence of both ethyl and fluorine substituents on the piperidine ring, along with trifluoroacetic acid, imparts distinct chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst to afford enantiomerically enriched substituted piperidines . The reaction conditions often include controlled temperatures and specific solvents to ensure high yields and purity of the product.

Industrial Production Methods

Industrial production of 4-ethyl-4-fluoropiperidine, trifluoroacetic acid may involve large-scale synthesis using similar catalytic processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-4-fluoropiperidine, trifluoroacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can yield amines or other reduced derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce amines. Substitution reactions can result in a variety of functionalized piperidine derivatives.

Scientific Research Applications

4-Ethyl-4-fluoropiperidine, trifluoroacetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-ethyl-4-fluoropiperidine, trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Ethylpiperidine: Lacks the fluorine substituent, resulting in different chemical properties.

    4-Fluoropiperidine: Does not have the ethyl group, affecting its reactivity and applications.

    Piperidine: The parent compound without any substituents, used as a reference point for comparison.

Uniqueness

4-Ethyl-4-fluoropiperidine, trifluoroacetic acid is unique due to the combined presence of both ethyl and fluorine substituents, which impart distinct chemical and physical properties

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-ethyl-4-fluoropiperidine, trifluoroacetic acid involves the reaction of 4-ethylpiperidine with fluorine gas to form 4-ethyl-4-fluoropiperidine, which is then reacted with trifluoroacetic acid to form the final product.", "Starting Materials": [ "4-ethylpiperidine", "Fluorine gas", "Trifluoroacetic acid" ], "Reaction": [ "Step 1: 4-ethylpiperidine is reacted with fluorine gas in the presence of a catalyst such as iron or nickel to form 4-ethyl-4-fluoropiperidine.", "Step 2: The resulting 4-ethyl-4-fluoropiperidine is then reacted with trifluoroacetic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus pentoxide to form the final product, 4-ethyl-4-fluoropiperidine, trifluoroacetic acid." ] }

CAS No.

2742660-46-2

Molecular Formula

C9H15F4NO2

Molecular Weight

245.2

Purity

95

Origin of Product

United States

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